1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol
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Overview
Description
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol is a compound that features a benzofuran ring fused with a cyclopropane ring
Preparation Methods
The synthesis of 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dihydrobenzofuran derivatives, which are subjected to cyclopropanation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of certain enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)cyclopropan-1-ol can be compared with other benzofuran derivatives and cyclopropane-containing compounds. Similar compounds include:
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the cyclopropane ring.
Cyclopropylbenzene: Contains the cyclopropane ring but lacks the benzofuran structure.
Benzofuran-5-ylmethanol: Similar benzofuran structure with a different functional group.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H14O2/c1-8-6-9-7-10(12(13)4-5-12)2-3-11(9)14-8/h2-3,7-8,13H,4-6H2,1H3 |
InChI Key |
WINHLADVDFRBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3(CC3)O |
Origin of Product |
United States |
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